molecular formula C15H12Cl3NO2S B4274413 2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4274413
M. Wt: 376.7 g/mol
InChI Key: QPDQAPRMZJQVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique chemical structure and properties This compound features a sulfonyl group attached to a trichlorophenyl ring, which is further connected to a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,4,5-trichlorophenyl with sulfonyl chloride, followed by the cyclization with tetrahydroisoquinoline under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.

    Substitution: Halogen atoms in the trichlorophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to modulate various biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trichlorophenyl sulfone
  • 2,4,5-Trichlorobenzenesulfonyl chloride
  • 2,4,5-Trichlorophenyl disulfide

Uniqueness

Compared to similar compounds, 2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline moiety, which imparts additional chemical reactivity and potential biological activity. This unique structure allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

2-(2,4,5-trichlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2S/c16-12-7-14(18)15(8-13(12)17)22(20,21)19-6-5-10-3-1-2-4-11(10)9-19/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDQAPRMZJQVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-[(2,4,5-trichlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.